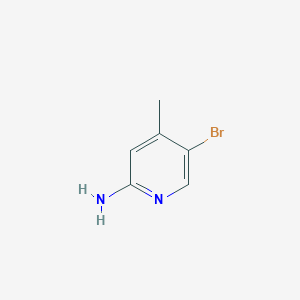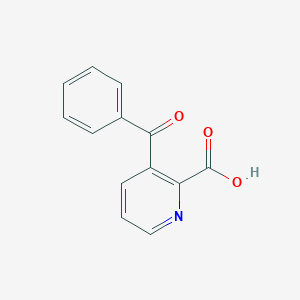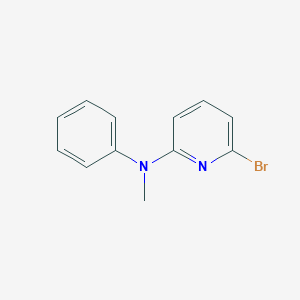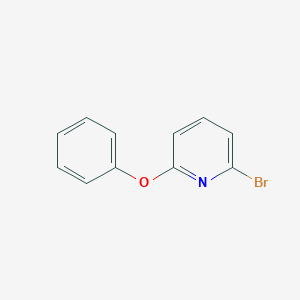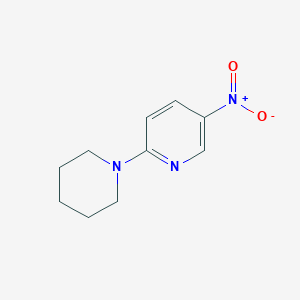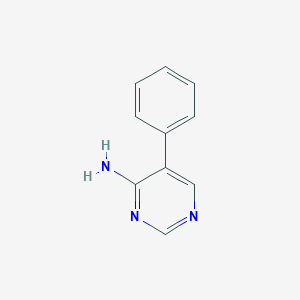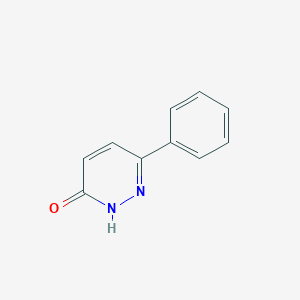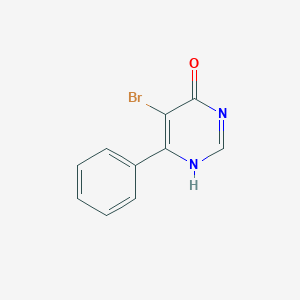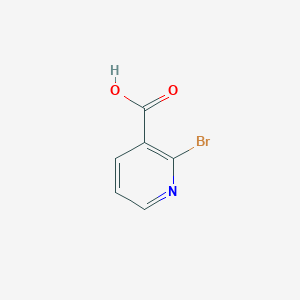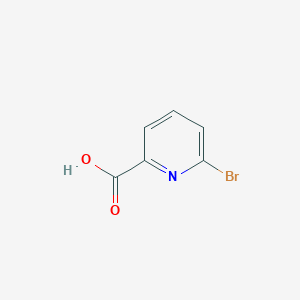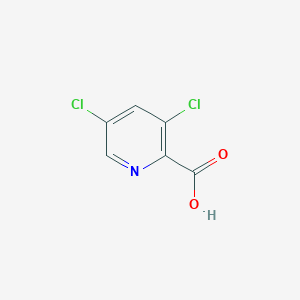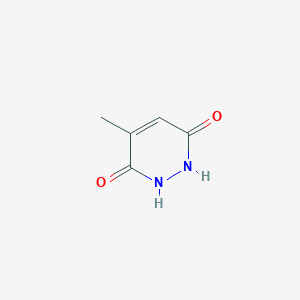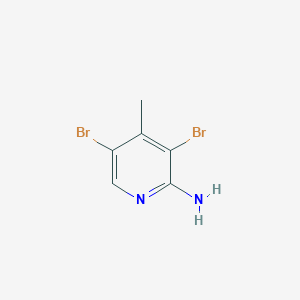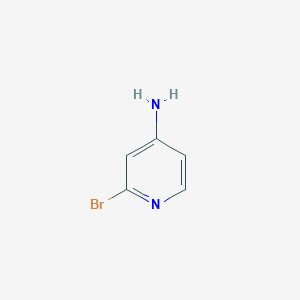![molecular formula C11H15NO3 B189466 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol CAS No. 138808-79-4](/img/structure/B189466.png)
6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol, also known as MBDB, is a psychoactive drug that belongs to the phenethylamine family. It was first synthesized in the 1990s and has been studied extensively for its potential therapeutic applications.
Mechanism Of Action
6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol acts as a serotonin and dopamine releaser, causing an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter release is thought to be responsible for the mood-enhancing and anxiolytic effects of 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol. It also has some affinity for the serotonin transporter, which may contribute to its effects.
Biochemical And Physiological Effects
6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol has been shown to produce a range of biochemical and physiological effects, including increased heart rate and blood pressure, dilated pupils, and increased body temperature. It also produces a sense of euphoria and increased sociability, which may be responsible for its potential therapeutic effects in the treatment of depression and anxiety disorders.
Advantages And Limitations For Lab Experiments
One advantage of 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol is that it is relatively easy to synthesize and can be produced in large quantities. It is also a relatively stable compound and can be stored for long periods of time. However, one limitation of 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol is that it is a controlled substance in many countries and may be difficult to obtain for research purposes.
Future Directions
There are several potential future directions for research on 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol. One area of interest is its potential use in the treatment of depression and anxiety disorders. Further research is needed to determine the optimal dose and administration route for these therapeutic applications. Another area of interest is its potential use as a research tool to study the neurochemistry of the brain. 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol may be useful in studying the effects of neurotransmitter release on behavior and cognition. Finally, there is potential for the development of new psychoactive drugs based on the structure of 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol. These compounds may have similar therapeutic effects with fewer side effects or greater efficacy.
Synthesis Methods
6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol can be synthesized by the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and 2-bromopropane. The resulting product is then purified and crystallized to obtain 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol in its pure form. The synthesis process is relatively simple and can be carried out in a standard laboratory setting.
Scientific Research Applications
6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been shown to have a similar mechanism of action to other psychoactive drugs, such as MDMA, which increases the release of serotonin, dopamine, and norepinephrine in the brain. This increase in neurotransmitter release is thought to be responsible for the mood-enhancing and anxiolytic effects of 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol.
properties
CAS RN |
138808-79-4 |
|---|---|
Product Name |
6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol |
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
6-[2-(methylamino)propyl]-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C11H15NO3/c1-7(12-2)3-8-4-10-11(5-9(8)13)15-6-14-10/h4-5,7,12-13H,3,6H2,1-2H3 |
InChI Key |
RQQIIXFYTHWFKW-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC2=C(C=C1O)OCO2)NC |
Canonical SMILES |
CC(CC1=CC2=C(C=C1O)OCO2)NC |
synonyms |
2-HMDMA 2-hydroxy-4,5-methylenedioxymethamphetamine 3-(6-hydroxy-3,4-methylenedioxyphenyl)-2-methylaminopropane 6-(2-(methylamino)propyl)-1,3-benzodioxol-5-ol 6-hydroxy-3,4-(methylenedioxy)methamphetamine 6-hydroxy-MDMA 6-hydroxy-N-methyl-3,4-methylenedioxyamphetamine 6-hydroxy-N-methyl-3,4-methylenedioxyamphetamine hydrochloride 6-hydroxy-N-methyl-3,4-methylenedioxyamphetamine, (S)-isomer 6-OHMDMA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



